![molecular formula C17H14F3N5O B4772868 N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4772868.png)
N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
Overview
Description
N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide, also known as BTA-1, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of tetrazole derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Mechanism of Action
N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide exerts its pharmacological effects through the modulation of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has also been shown to modulate the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has anti-inflammatory, analgesic, and neuroprotective effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, the compound has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This allows for targeted pharmacological effects without affecting other physiological processes. However, one limitation of N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide could focus on its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies could also investigate the pharmacokinetics and pharmacodynamics of the compound, as well as its potential side effects and toxicity. Additionally, further research could explore the structure-activity relationship of N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide and its analogs, in order to develop more potent and selective compounds.
Scientific Research Applications
N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
properties
IUPAC Name |
N-benzyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)14-8-4-7-13(9-14)16-22-24-25(23-16)11-15(26)21-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUJYBPZPOUQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-(3-(trifluoromethyl)phenyl)-2H-tetrazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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